Azacyclododecane-2-carboxylic acid

Description

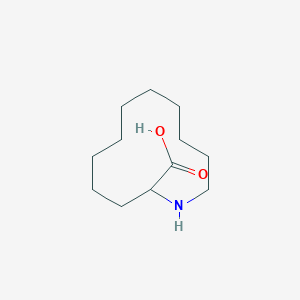

Structure

2D Structure

Properties

CAS No. |

38064-99-2 |

|---|---|

Molecular Formula |

C12H23NO2 |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

azacyclododecane-2-carboxylic acid |

InChI |

InChI=1S/C12H23NO2/c14-12(15)11-9-7-5-3-1-2-4-6-8-10-13-11/h11,13H,1-10H2,(H,14,15) |

InChI Key |

ZMOYDNNDUWHMSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCNC(CCCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Azacyclododecane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a linear precursor containing a nitrogen atom and a carboxylic acid group. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions. Another method involves the use of Grignard reagents to form the cyclic structure, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols under acid catalysis, forming esters. For example, reaction with methanol in the presence of concentrated sulfuric acid yields the methyl ester derivative . Transesterification with other alcohols (e.g., ethanol, isopropanol) is facilitated by base catalysts like sodium methoxide.

Key Reaction:

Conditions:

-

Temperature: 60–100°C

-

Catalysts: H₂SO₄, HCl, or p-toluenesulfonic acid

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, often mediated by coupling agents like dicyclohexylcarbodiimide (DCC) or ethyl chloroformate. This reaction is critical for synthesizing bioactive analogs in drug discovery .

Mechanism:

-

DCC activates the carboxylic acid to form an O-acylisourea intermediate.

-

Nucleophilic attack by the amine yields the amide and dicyclohexylurea byproduct .

Example:

Applications:

-

Synthesis of metal-chelating therapeutics for Alzheimer’s disease.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxyl group, generating azacyclododecane. This reaction proceeds via radical intermediates at elevated temperatures (>200°C) or under oxidative conditions (e.g., KMnO₄).

Pathway:

Yield:

-

50–60% under inert atmosphere.

Metal Ion Complexation

The nitrogen atoms and carboxylate group enable chelation with transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. These interactions are characterized by UV-Vis and NMR spectroscopy.

Stability Constants (log K):

| Metal Ion | log K |

|---|---|

| Cu²⁺ | 8.2 |

| Zn²⁺ | 6.7 |

| Fe³⁺ | 5.9 |

Applications:

-

Catalysis in oxidation reactions

-

Drug delivery systems targeting metal-dependent enzymes.

Comparative Analysis with Related Compounds

This compound exhibits distinct reactivity compared to structurally similar carboxylic acids:

| Compound | Ring Size | Key Reactivity Differences |

|---|---|---|

| Tetraazacyclododecane | 12 | Enhanced metal-binding due to four N atoms |

| 1-Pyrrolidinecarboxylic acid | 5 | Faster esterification due to ring strain |

| Cyclohexanecarboxylic acid | 6 | Lower decarboxylation temperature |

Scientific Research Applications

Azacyclododecane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create complex molecules.

Biology: The compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

Industry: It is used in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of azacyclododecane-2-carboxylic acid involves its ability to interact with various molecular targets. The nitrogen atom in the ring can form coordination complexes with metal ions, influencing the compound’s reactivity and interactions. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis based on structural analogs from the provided sources:

Table 1: Structural and Functional Comparison

Key Differences:

Ring Size and Flexibility :

- This compound’s 12-membered macrocycle offers greater conformational flexibility compared to the rigid bicyclo[3.2.0]heptane (7-membered) or aziridine (3-membered) systems . This flexibility may enhance binding to larger biological targets but reduce metabolic stability.

Heteroatom Composition: The 4-thia-1-azabicyclo[3.2.0]heptane derivatives contain sulfur, which influences electronic properties and reactivity (e.g., thiol interactions) .

Functional Groups: The dimethyl and oxo substituents in the bicycloheptane derivatives enhance crystallinity and stability, as noted in Pharmacopeial tests . Azacyclododecane’s simpler structure may require additional derivatization for similar stability.

Biological Activity :

- Aziridine-2-carboxylic acid dipeptides exhibit peptide-like bioactivity, leveraging the strained aziridine ring for nucleophilic interactions . Azacyclododecane’s larger ring may favor macrocycle-specific interactions (e.g., ion channels or antibiotics).

Research Findings and Limitations

- Pharmacopeial Data : Bicycloheptane derivatives meet crystallinity and impurity standards (e.g., dimethylaniline limits) , but analogous data for azacyclododecane are absent.

- Synthetic Challenges : Aziridine-containing peptides require specialized methods to preserve ring integrity . Azacyclododecane’s synthesis would likely face hurdles in macrocycle closure and stereochemical control.

- Therapeutic Potential: Smaller heterocycles (e.g., bicycloheptanes) are established in β-lactam antibiotics , while azacyclododecane’s applications remain speculative without direct studies.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of Azacyclododecane-2-carboxylic acid?

To enhance yield and purity, systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) while monitoring intermediates via thin-layer chromatography (TLC) or HPLC . For cyclic amines like Azacyclododecane derivatives, ring-closing metathesis or lactamization under anhydrous conditions may improve efficiency . Validate synthetic routes using NMR (e.g., for carboxyl group confirmation) and compare with literature-reported spectral data .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

Design a stability assay with controlled variables:

- pH range : Test aqueous solutions at pH 2–12 using buffers (e.g., phosphate, citrate).

- Temperature : Incubate samples at 4°C, 25°C, and 40°C for 24–72 hours.

Analyze degradation products via mass spectrometry (MS) and quantify intact compound using UV-Vis spectrophotometry (λ~260–280 nm for carboxylic acids) . Report deviations from thermodynamic predictions, such as unexpected lactam formation under acidic conditions .

Q. What analytical methods are critical for confirming the stereochemical purity of this compound?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and polarimetric detection. Cross-validate results with X-ray crystallography if single crystals are obtainable. For computational support, perform density functional theory (DFT) simulations to predict enantiomeric energy barriers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on this compound’s reactivity?

When experimental results conflict with theoretical predictions (e.g., unexpected regioselectivity in electrophilic substitution), apply molecular dynamics (MD) simulations to assess solvent effects or ab initio calculations (e.g., MP2) to refine transition-state models. Compare computed NMR shifts with empirical data using software like Gaussian or ORCA . For discrepancies in reaction kinetics, use Eyring plots to evaluate activation parameters and identify mechanistic outliers .

Q. What methodologies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- In vitro assays : Test derivatives with modified ring size (e.g., 12-membered vs. 10-membered azacycles) against target enzymes (e.g., proteases, kinases).

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs.

- Data normalization : Address batch effects in biological replicates by applying Z-score standardization or mixed-effects models . Report contradictory SAR trends (e.g., increased potency with reduced solubility) and propose hypotheses (e.g., conformational flexibility vs. desolvation penalties) .

Q. How should researchers address irreproducibility in literature-reported synthetic protocols for this compound?

Conduct a systematic review of published methods, noting variables like reagent purity, inert atmosphere use, and stirring rates. Replicate procedures exactly as described, then iteratively adjust one parameter per trial. Document deviations using failure mode and effects analysis (FMEA) . If inconsistencies persist, collaborate with original authors to identify unstated "tacit knowledge" (e.g., aging of catalysts) .

Q. What strategies validate the selectivity of this compound in complex biological matrices?

Employ high-resolution mass spectrometry (HRMS) with tandem MS/MS to distinguish target analytes from isobaric interferences. For cellular studies, use isotopic labeling (e.g., -azacyclododecane) and fluorescence quenching assays to confirm target engagement. Cross-reference results with knockout cell lines or RNAi silencing to rule off-target effects .

Methodological Frameworks

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting findings for further investigation .

- Experimental Reprodubility : Follow AGENDA A.14–A.16 guidelines for documenting procedures, including raw data archiving and task distribution within teams .

- Ethical Reporting : Adhere to Standards for Reporting Qualitative Research (SRQR) for transparency in data collection and analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.